molecular formula C26H41Br2NO4 B1678381 Pinaverium bromide CAS No. 53251-94-8

Pinaverium bromide

Cat. No.: B1678381
CAS No.: 53251-94-8
M. Wt: 591.4 g/mol
InChI Key: IKGXLCMLVINENI-QOXGANSBSA-M
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Mechanism of Action

Target of Action

Pinaverium bromide primarily targets the voltage-dependent L-type calcium channels located on gastrointestinal (GI) smooth muscle cells . These channels play a crucial role in the contraction and relaxation of smooth muscle cells, which directly influence the motility of the GI tract .

Mode of Action

This compound interacts with the 1,4-dihydropyridine binding sites on these calcium channels in a competitive manner . By binding to these sites, this compound stabilizes the non-conducting state of the calcium channels, thereby inhibiting the influx of calcium ions into the smooth muscle cells . This action results in the relaxation of the GI smooth muscle cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway in GI smooth muscle cells . By blocking the influx of calcium ions, this compound disrupts the normal calcium signaling that leads to muscle contraction. This results in the relaxation of the GI tract muscles, which can alleviate symptoms related to motility disorders .

Pharmacokinetics

This compound is a quaternary ammonium compound, which restricts its absorption through the intestinal mucosa . After oral administration, less than 10% of the dose enters the bloodstream, of which 95%-98% binds to proteins . The peak plasma concentration is reached within 0.5-3 hours after administration, and the terminal half-life is approximately 1.5 hours .

Result of Action

The primary molecular effect of this compound is the inhibition of calcium ion influx into GI smooth muscle cells . On a cellular level, this results in the relaxation of these cells, leading to a decrease in GI motility . Clinically, this can relieve symptoms such as GI spasm and pain, and can also affect transit disturbances related to motility disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the GI tract can affect the absorption and consequently the efficacy of the drug . Furthermore, the pH of the stomach can influence the stability of the drug.

Safety and Hazards

Pinaverium bromide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Pinaverium bromide is superior to placebo for the treatment of IBS symptoms, irrespective of patient age or gender, study publication year, sample size, or methodological quality score . The number needed to treat in this meta-analysis is amongst the lowest for studies and meta-analyses of antispasmodics versus placebo in IBS .

Biochemical Analysis

Biochemical Properties

Pinaverium bromide is a quaternary ammonium compound that acts as an atypical calcium antagonist to restore normal bowel function . It interacts with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells in a competitive manner .

Cellular Effects

This compound mediates various effects on the gastrointestinal tract. It causes oesophageal, gastric, and duodenal relaxation, relaxes the colon and intestines, inhibits colonic motility in response to food, hormonal or pharmacological stimuli, accelerates gastric emptying, and reduces contractions of the gallbladder and phasic contractions of sphincter of Oddi .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells . The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state .

Temporal Effects in Laboratory Settings

The post-treatment therapeutic effects (PTTE) of this compound have been studied. Three days after this compound was discontinued, endpoints rebounded only 23.2–42.8%. The PTTE lasted 9–17 weeks .

Metabolic Pathways

The metabolic pathway of this compound involves demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl group with subsequent opening of the morpholine ring .

Transport and Distribution

This compound is selectively distributed to the digestive tract due to poor absorption and marked hepatobiliary excretion .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the current literature. Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-dependent L-type calcium channels .

Properties

CAS No.

53251-94-8

Molecular Formula

C26H41Br2NO4

Molecular Weight

591.4 g/mol

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide

InChI

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1

InChI Key

IKGXLCMLVINENI-QOXGANSBSA-M

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

Canonical SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

Appearance

Solid powder

53251-94-8

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

59995-65-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide
Dicetel
Eldicet
pinaverium
pinaverium bromide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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